

Application Notes: Mephentermine Hemisulfate in Experimental Research

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Compound of Interest

Compound Name: Mephentermine hemisulfate

Cat. No.: B10762615

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Introduction **Mephentermine hemisulfate** is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes[1]. It functions as a cardiac stimulant and vasopressor, primarily used in research to investigate the physiology and pharmacology of adrenergic neurotransmission and to model hypotensive states[2][3]. Its mechanism of action is characterized as mixed, involving both direct and indirect effects on the adrenergic system[4]. For experimental purposes, it is crucial to use well-characterized and properly formulated **mephentermine hemisulfate** to ensure the validity and reproducibility of results.

Mechanism of Action Mephentermine primarily acts as an indirectly acting sympathomimetic agent by stimulating the release of endogenous norepinephrine from presynaptic nerve terminals[5][6][7]. This released norepinephrine then activates postsynaptic alpha and beta-adrenergic receptors[1]. Mephentermine also has a direct agonist effect on alpha-1 adrenergic receptors[4][7][8]. The activation of these receptors on cardiovascular tissues leads to a positive inotropic effect on the heart, an increase in cardiac output, and a rise in both systolic and diastolic blood pressure[5][6][9]. Additionally, it can facilitate the release of dopamine and serotonin[7][9]. In some vascular beds, it may cause dilation of arteries and arterioles, increasing venous return[5].

Key Research Applications

- **Cardiovascular Pharmacology:** Studying vasopressor effects, inotropic and chronotropic responses in isolated organs or whole-animal models[10][11].

- Neuropharmacology: Investigating the mechanisms of adrenergic and dopaminergic neurotransmitter release[12].
- Anesthesia Research: Modeling and managing hypotension induced by anesthetic agents in animal models[7][11].
- Metabolism Studies: Serving as a reference compound for identifying its metabolites, such as phentermine, in biological matrices[13].

Quantitative Data Summary

The physicochemical and stability properties of mephentermine sulfate are critical for accurate formulation.

Table 1: Physicochemical Properties of Mephentermine Sulfate

Property	Value	Reference(s)
Form	Mephentermine Hemisulfate	[14]
CAS Number	1212-72-2	[3][14]
Molecular Formula	$C_{11}H_{17}N \cdot \frac{1}{2}H_2SO_4$	[14]
Molecular Weight	212.3 g/mol	[14]
Appearance	White crystalline powder	[2][4]
Solubility in Water	1 g in 20 mL (50 mg/mL)	[2][3]
Solubility in Ethanol (95%)	1 g in 150 mL	[2]
Solubility in Chloroform	Practically insoluble	[2]

Note: The dihydrate form (CAS: 6190-60-9) has a molecular weight of 460.6 g/mol . Researchers should confirm the exact form provided by their supplier.[4]

Table 2: Storage and Stability Recommendations

Condition	Recommendation	Reference(s)
Powder (Long-term)	Store at -20°C (up to 3 years) or 4°C (up to 2 years).	[8]
Powder (General)	Store in a dry, cool, well-ventilated place in a tightly closed container.	[15]
Aqueous Solution	Stable for at least 24 hours at temperatures up to 45°C.	[3]
Stock Solution (in solvent)	Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month).	[8]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM aqueous stock solution of **mephentermine hemisulfate**.

Materials:

- **Mephentermine hemisulfate** (MW: 212.3 g/mol) [14]
- High-purity deionized or distilled water
- Calibrated analytical balance
- Volumetric flask (e.g., 10 mL)
- Magnetic stirrer and stir bar
- Sterile microcentrifuge tubes for aliquots

Procedure:

- Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass of **mephentermine hemisulfate** needed.
 - $\text{Mass (g)} = \text{Molar Mass (g/mol)} \times \text{Molarity (mol/L)} \times \text{Volume (L)}$
 - $\text{Mass} = 212.3 \text{ g/mol} \times 0.010 \text{ mol/L} \times 0.010 \text{ L} = 0.02123 \text{ g (21.23 mg)}$
- Weigh the Compound: Accurately weigh 21.23 mg of **mephentermine hemisulfate** powder using a calibrated analytical balance.
- Dissolution: Transfer the weighed powder into a 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water.[\[16\]](#)
- Mixing: Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved. Mephentermine sulfate is freely soluble in water.[\[2\]](#)[\[3\]](#)
- Final Volume Adjustment: Once dissolved, carefully add water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.[\[16\]](#)
- Aliquoting and Storage: Invert the flask several times to ensure homogeneity. Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for single experiments to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as per the stability data.[\[8\]](#)

Protocol 2: Formulation for Parenteral In Vivo Administration

This protocol details the preparation of a sterile 1 mg/mL solution in saline for injection in animal models.

Materials:

- **Mephentermine hemisulfate**
- Sterile 0.9% sodium chloride (saline) solution for injection
- Sterile, pyrogen-free vials
- Sterile syringe filters (0.22 µm pore size)

- Laminar flow hood or sterile environment

Procedure:

- Aseptic Preparation: Perform all steps within a laminar flow hood to maintain sterility.
- Weighing: Weigh the required amount of **mephentermine hemisulfate**. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
- Dissolution: In a sterile vial, dissolve the 10 mg of **mephentermine hemisulfate** in 10 mL of sterile 0.9% saline. Cap the vial and vortex or swirl gently until fully dissolved.
- Sterile Filtration: Draw the resulting solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe.
- Final sterile container: Filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination.
- Labeling and Storage: Label the vial clearly with the compound name, concentration (1 mg/mL), vehicle (0.9% saline), and date of preparation. Use the formulation immediately or store under appropriate conditions, noting that freshly prepared solutions are optimal for in vivo studies[8].

Protocol 3: In Vitro Assessment of Vasoconstrictor Activity in Isolated Aortic Rings

This protocol provides a method to evaluate the vasoconstrictor effects of **mephentermine hemisulfate** using an isolated tissue bath setup.

Materials:

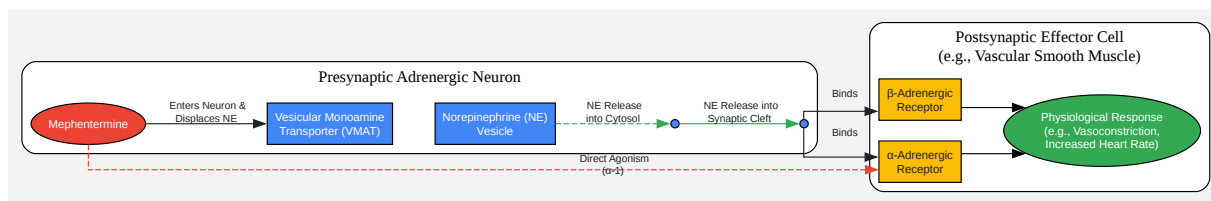
- Isolated tissue bath system with isometric force transducers
- Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
- Carbogen gas (95% O₂, 5% CO₂)
- Phenylephrine (positive control)

- **Mephentermine hemisulfate** stock solution (prepared as in Protocol 1)
- Surgical instruments for tissue dissection

Procedure:

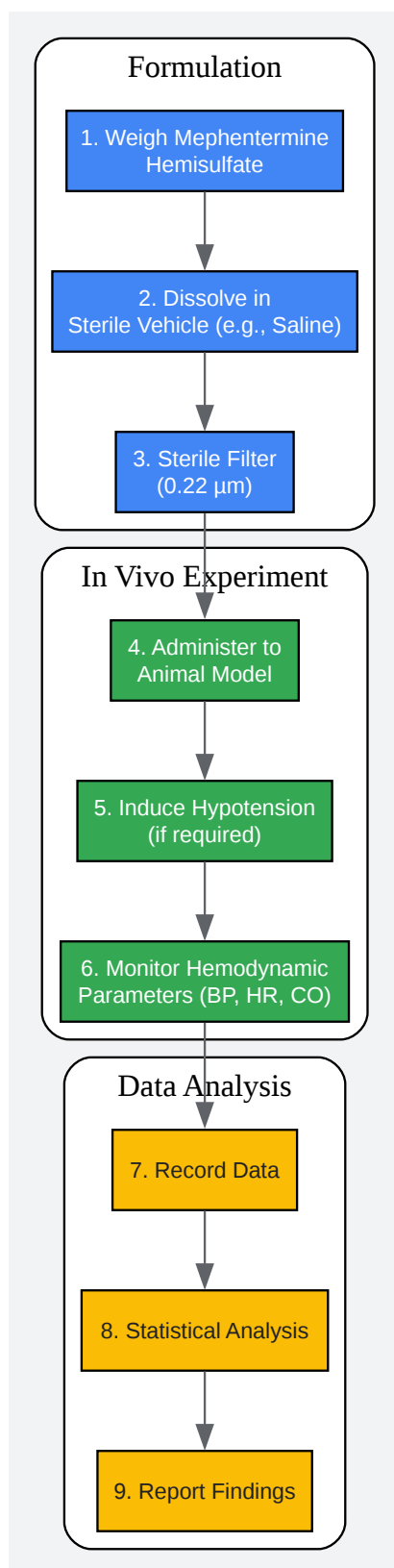
- **Tissue Preparation:** Humanely euthanize a research animal (e.g., a rat) according to approved institutional protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
- **Ring Mounting:** Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length. Mount the aortic rings in the tissue baths, which are filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.
- **Equilibration:** Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams (optimized for the specific tissue). Replace the buffer every 15-20 minutes.
- **Viability Check:** Test the viability of the aortic rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washing, assess endothelial integrity by pre-contracting with phenylephrine (e.g., 1 μ M) and then inducing relaxation with acetylcholine (e.g., 10 μ M).
- **Cumulative Concentration-Response Curve:** After washing and re-equilibration, add **mephentermine hemisulfate** to the bath in a cumulative manner (e.g., from 1 nM to 100 μ M), allowing the contractile response to stabilize at each concentration before adding the next.
- **Data Acquisition:** Record the isometric tension continuously using a data acquisition system.
- **Analysis:** Express the contractile responses as a percentage of the maximum contraction induced by the high-potassium solution. Plot the concentration-response curve and calculate pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).

Visualizations



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Caption: Indirect and direct mechanism of action of Mephentermine.



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Caption: Workflow for in vivo formulation and hemodynamic studies.

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